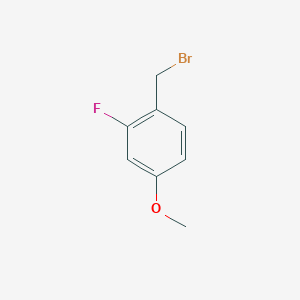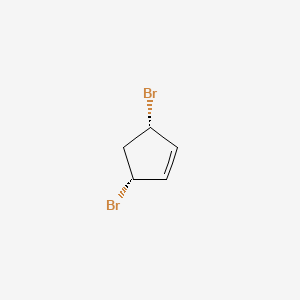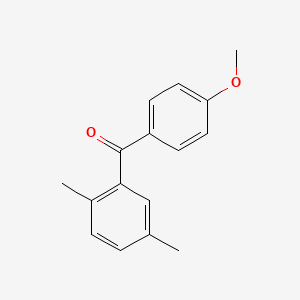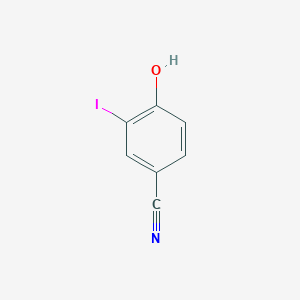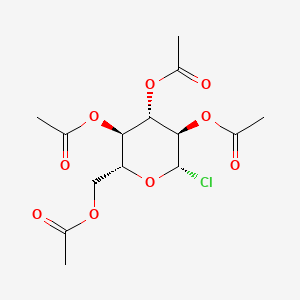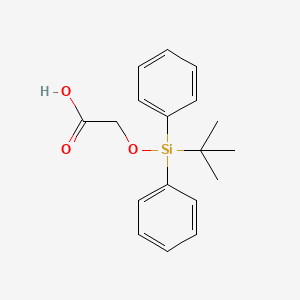
2-((tert-Butyldiphenylsilyl)oxy)acetic acid
Descripción general
Descripción
“2-((tert-Butyldiphenylsilyl)oxy)acetic acid” is a chemical compound with the CAS Number: 76271-74-4 . It has a molecular weight of 314.46 and its IUPAC name is { [tert-butyl (diphenyl)silyl]oxy}acetic acid .
Synthesis Analysis
The synthesis of this compound involves the reaction of glycolic acid with tert-butyldiphenylchlorosilane (TBDPSCl) in pyridine . The reaction is allowed to proceed at room temperature overnight. After vacuum removal of pyridine and addition of distilled water, the mixture is extracted with ethyl acetate. The organic layer is then neutralized with 5% aqueous HCl, washed with brine, dried over Na2SO4, filtered, and concentrated. The residue is purified on a silica gel column using a gradient of ethyl acetate/petroleum ether (1/2) to give a colorless oil .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C18H22O3Si . The InChI code for this compound is 1S/C18H22O3Si/c1-18(2,3)22(21-14-17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20) .Chemical Reactions Analysis
The tert-butyldiphenylsilyl group is known for its increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups . It is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers .Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature . It should be stored in a dry place at 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
2-((tert-Butyldiphenylsilyl)oxy)acetic acid and its derivatives have been extensively used in chemical synthesis. For example, in a study by Huang et al. (2020), methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate was synthesized from norbornene using a palladium-catalyzed asymmetric hydrosilation process (Huang, Elleraas, Ewanicki, & Channing, 2020). This highlights its use in creating complex organic compounds.
Medicinal Chemistry and Biological Studies
The compound and its related derivatives also play a role in medicinal chemistry and biological studies. For instance, a study by Muskiet et al. (1981) developed a capillary gas-chromatographic profiling method for the determination of tert-butyldimethylsilyl derivatives in urine, useful for diagnosing patients with functional tumors (Muskiet, Stratingh, Stob, & Wolthers, 1981). This application demonstrates its utility in diagnostic methodologies.
Analytical Chemistry Applications
In analytical chemistry, the tert-butyldimethylsilyl group, closely related to the tert-butyldiphenylsilyl group, has been used for derivatization in various analyses. B'hymer et al. (2005) evaluated extraction and derivatization procedures for quantifying (2-methoxyethoxy)acetic acid in urine, using tert-butyldimethylsilyl derivatives for gas chromatographic analysis (B'hymer, Butler, & Cheever, 2005). Such applications are vital in environmental and occupational health studies.
Organometallic Chemistry
In organometallic chemistry, the tert-butyldiphenylsilyl group has been used in the study of metal complexes. For example, Young et al. (2007) explored oxy functionalization and CH activation studies of cyclometalated iridium(III) complexes involving tert-butyldiphenylsilyl-linked ligands (Young, Mironov, & Periana, 2007). These studies contribute to the understanding of catalytic mechanisms and material science.
Environmental Chemistry
The tert-butyldiphenylsilyl group and its derivatives are also relevant in environmental chemistry. For instance, Shimizu et al. (1990) conducted a study on the oxidation of 2,6-di-tert-butyl-4-methylphenol using a hydrogen peroxide-heteropolyacid system in acetic acid, showcasing its role in understanding oxidative processes in environmental systems (Shimizu, Orita, Hayakawa, Watanabe, & Takehira, 1990).
Safety and Hazards
Propiedades
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3Si/c1-18(2,3)22(21-14-17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVZUDBOTZUEOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456751 | |
| Record name | 2-((tert-Butyldiphenylsilyl)oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76271-74-4 | |
| Record name | 2-((tert-Butyldiphenylsilyl)oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


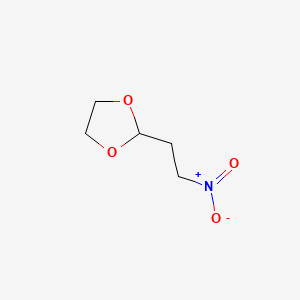

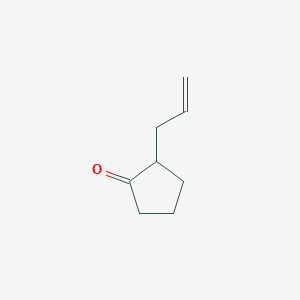
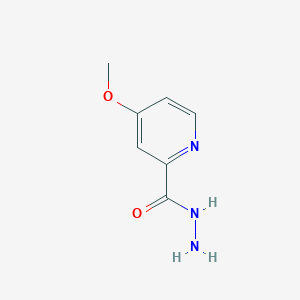
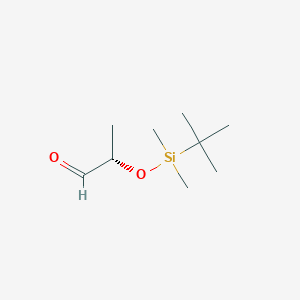
![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)

